N-hexyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide
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Overview
Description
N-hexyl-N’-[3-(trifluoromethyl)phenyl]ethanediamide is an organic compound characterized by the presence of a hexyl group and a trifluoromethyl-substituted phenyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-hexyl-N’-[3-(trifluoromethyl)phenyl]ethanediamide typically involves the reaction of hexylamine with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then further reacted with ethanediamine to yield the final product. The reaction conditions generally include maintaining the reaction mixture at a low temperature to control the rate of reaction and prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-hexyl-N’-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-hexyl-N’-[3-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-hexyl-N’-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-cyclohexyl-N’-[3-(trifluoromethyl)phenyl]ethanediamide
- N-[3-(trifluoromethyl)phenyl]ethanediamide
- N-(2-ethylhexyl)-N’-[3-(trifluoromethyl)phenyl]ethanediamide
Comparison: N-hexyl-N’-[3-(trifluoromethyl)phenyl]ethanediamide is unique due to the presence of the hexyl group, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to similar compounds, it may exhibit different biological activities and pharmacokinetic profiles, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C15H19F3N2O2 |
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Molecular Weight |
316.32 g/mol |
IUPAC Name |
N-hexyl-N'-[3-(trifluoromethyl)phenyl]oxamide |
InChI |
InChI=1S/C15H19F3N2O2/c1-2-3-4-5-9-19-13(21)14(22)20-12-8-6-7-11(10-12)15(16,17)18/h6-8,10H,2-5,9H2,1H3,(H,19,21)(H,20,22) |
InChI Key |
ZLCGCFCNCUVVAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
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